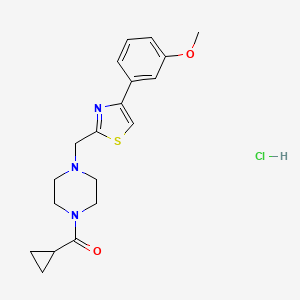

Cyclopropyl(4-((4-(3-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cyclopropyl-[4-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2S.ClH/c1-24-16-4-2-3-15(11-16)17-13-25-18(20-17)12-21-7-9-22(10-8-21)19(23)14-5-6-14;/h2-4,11,13-14H,5-10,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQHNYQZTMNLAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)C4CC4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole and thiazole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death.

Biochemical Analysis

Biochemical Properties

It contains a thiazole ring, which is known to interact with various enzymes, proteins, and other biomolecules. Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties.

Biological Activity

Cyclopropyl(4-((4-(3-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a synthetic compound that incorporates a cyclopropyl group, a thiazole moiety, and a piperazine structure. Its potential biological activities have attracted research interest, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 396.5 g/mol |

| LogP | 4.2 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 6 |

| Rotatable Bonds | 6 |

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. The presence of the thiazole ring in the compound contributes to its cytotoxic activity against various cancer cell lines. For example, compounds similar to this compound have shown IC50 values in the low micromolar range against human cancer cell lines such as A431 and Jurkat .

Anticonvulsant Effects

Thiazole-bearing compounds have also been explored for their anticonvulsant properties. Studies suggest that modifications to the thiazole ring can enhance anticonvulsant activity, potentially making this compound a candidate for further investigation in this area .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to specific structural features:

- Thiazole Ring : Essential for cytotoxic activity; modifications can lead to enhanced potency.

- Methoxy Group : The presence of the methoxy group on the phenyl ring has been linked to increased biological activity.

- Piperazine Linkage : Contributes to the overall pharmacological profile, potentially enhancing binding affinity to biological targets.

Case Studies and Research Findings

-

Antitumor Activity Study :

- A study demonstrated that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines, with some compounds showing IC50 values comparable to established chemotherapeutics like doxorubicin .

- The study highlighted the importance of substituents on the thiazole ring in modulating activity.

- Anticonvulsant Activity Assessment :

Chemical Reactions Analysis

Piperazine Ring Reactions

The piperazine moiety undergoes:

-

Nucleophilic Substitution : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to yield amide derivatives .

Example :

Thiazole Ring Reactions

The thiazole ring participates in:

-

Electrophilic Substitution : Bromination at C5 using NBS in CCl .

-

Nucleophilic Attack : Reacts with Grignard reagents (e.g., MeMgBr) at the C2 position .

Example :

Cyclopropane Ring Reactions

The cyclopropane group undergoes:

-

Ring-Opening : Catalyzed by strong acids (e.g., HSO) to form linear alkanes.

-

Radical Addition : Reacts with bromine under UV light to form 1,3-dibromopropane derivatives.

Reaction Optimization and Challenges

-

Solvent Effects : DMF enhances piperazine alkylation rates due to its polar aprotic nature .

-

Side Reactions : Competing N-oxidation of piperazine occurs in the presence of peroxides (mitigated by anaerobic conditions) .

-

Temperature Sensitivity : Thiazole bromination requires strict temperature control (<40°C) to prevent decomposition .

Analytical Characterization

Key techniques for monitoring reactions include:

-

HPLC : Purity assessment (>98% for final product).

-

13C^{13}\text{C}13C NMR : Confirms cyclopropane ring integrity (δ 8–12 ppm for cyclopropyl carbons).

-

X-ray Crystallography : Resolves stereochemical outcomes in N-alkylation steps .

Comparative Reactivity with Analogues

The 3-methoxyphenyl group confers unique reactivity compared to 4-methoxyphenyl analogues:

Q & A

Q. Table 1: Representative Synthetic Steps

| Step | Reaction Type | Reagents/Conditions | Key Intermediate |

|---|---|---|---|

| 1 | Cyclopropane formation | Cyclopropanecarbonyl chloride, Et₃N | Cyclopropyl ketone |

| 2 | Thiazole synthesis | Thiourea, α-bromoacetophenone, EtOH, reflux | 4-(3-methoxyphenyl)thiazole |

| 3 | Piperazine alkylation | Piperazine, K₂CO₃, DMF, 80°C | Thiazole-piperazine hybrid |

| 4 | Salt formation | HCl (g), ethanol, 0°C | Hydrochloride salt |

Basic: How is structural characterization performed for this compound?

Answer:

Structural verification employs:

- X-ray Crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding in the hydrochloride salt) .

- NMR Spectroscopy : ¹H/¹³C NMR confirms proton environments (e.g., cyclopropyl CH₂ at δ ~1.2–1.5 ppm; thiazole C-H at δ ~7.5–8.0 ppm) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₂₀H₂₄N₃O₂SCl) .

Q. Table 2: Key Spectral Data

| Technique | Characteristic Signals |

|---|---|

| ¹H NMR | δ 1.2–1.5 (cyclopropane), δ 3.8 (OCH₃), δ 7.3–8.0 (thiazole/aromatic) |

| ¹³C NMR | δ 10–15 (cyclopropane), δ 55 (OCH₃), δ 165 (thiazole C2) |

| HRMS | m/z 406.1245 ([M+H]⁺, calculated 406.1251) |

Advanced: How can computational modeling optimize bioactivity?

Answer:

Computational approaches include:

- Molecular Docking : Predicts binding affinity to target proteins (e.g., DNA topoisomerase II for anticancer activity) using software like AutoDock Vina .

- QSAR Studies : Correlates substituent effects (e.g., methoxy group position) with biological activity .

- Solvatochromic Analysis : Evaluates solvent-polarity effects on electronic transitions to optimize solubility .

Methodological Note : Combine docking with MD simulations (e.g., GROMACS) to assess binding stability over time .

Advanced: How to resolve contradictions in reported biological activities?

Answer: Contradictions (e.g., varying IC₅₀ values) arise from:

Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .

Purity and Salt Form : Hydrochloride salts may exhibit altered solubility vs. free bases .

Target Selectivity : Off-target effects in kinase inhibition assays .

Q. Resolution Strategy :

- Standardize assays using WHO-recommended cell lines.

- Validate purity via HPLC (>98%) and compare free base/salt forms .

Basic: What in vitro biological activities are reported?

Answer:

Q. Methodological Workflow :

Screen salts via phase-solubility diagrams.

Assess logP (e.g., <3) for optimal permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.